molecular formula C19H22N2O4 B3256043 (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate CAS No. 263149-09-3

(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate

Cat. No.: B3256043
CAS No.: 263149-09-3
M. Wt: 342.4 g/mol
InChI Key: WIUQTTCGYDCFAS-UHFFFAOYSA-N
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Description

(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by its complex structure, which includes a benzyloxy group, a dimethylamino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with benzyl bromide to form 4-(benzyloxy)benzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 4-(benzyloxy)benzoate. The final step involves the reaction of this ester with dimethylformamide dimethyl acetal under basic conditions to introduce the dimethylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzaldehyde or 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the benzyloxy and dimethylamino groups, resulting in different chemical properties and applications.

    Methyl 4-(benzyloxy)benzoate:

    Methyl 4-(dimethylamino)benzoate: Contains the dimethylamino group but lacks the benzyloxy group, leading to different chemical behavior.

Uniqueness

(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate is unique due to the presence of both the benzyloxy and dimethylamino groups, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 2-(dimethylaminomethylideneamino)-5-methoxy-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-21(2)13-20-16-11-18(25-12-14-8-6-5-7-9-14)17(23-3)10-15(16)19(22)24-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUQTTCGYDCFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=C(C=C1C(=O)OC)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 70.0 g (244 mmol) of methyl 2-amino-4-benzyloxy-5-methoxybenzoate (Phytochemistry 1976, 15, 1095) and 52 ml of dimethylformamide dimethyl acetal was heated at 100° C. for 1.5 h, cooled, and evaporated directly under high vacuum to give 81.3 g of off-white solid, mp 134-140° C.; NMR (CDCl3) d 3.01 (s, Me2N).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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